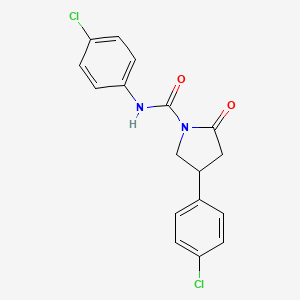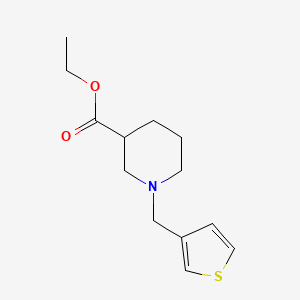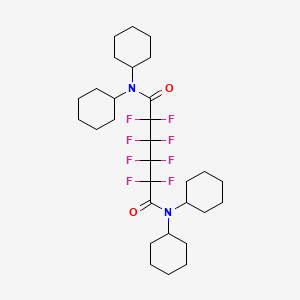![molecular formula C14H13NO2 B5178295 1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one](/img/structure/B5178295.png)
1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one is a naturally occurring compound, which has been found to exhibit a range of biological activities. It is a member of the pyranoindolizidine alkaloid family, which are known for their diverse pharmacological properties. This compound has been the subject of much research in recent years, due to its potential as a therapeutic agent in various disease states. In
科学研究应用
1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one has been the subject of much research in recent years, due to its potential as a therapeutic agent in various disease states. One area of research has focused on its anti-cancer properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. Other studies have explored its potential as an anti-inflammatory agent, with promising results in animal models of inflammation. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The exact mechanism of action of 1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Another proposed mechanism involves the activation of the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one has been shown to have a range of biochemical and physiological effects in various cell types and animal models. These effects include the induction of apoptosis in cancer cells, the inhibition of inflammation, and the protection of neurons from oxidative stress. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one in lab experiments is its diverse range of biological activities, which make it a potentially useful tool for studying various disease states. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.
未来方向
There are many potential future directions for research on 1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one. One area of interest is its potential as a therapeutic agent in cancer treatment, with further studies needed to fully elucidate its mechanism of action and optimize its efficacy. Another area of interest is its potential as an anti-inflammatory agent, with further studies needed to explore its effects in various models of inflammation. Additionally, this compound may have potential as a neuroprotective agent, with further studies needed to explore its effects in animal models of neurological disorders.
合成方法
1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one can be synthesized through several different methods. One common approach involves the reaction of tryptamine with a suitable aldehyde, followed by cyclization of the resulting intermediate. Another method involves the use of a palladium-catalyzed reaction to form the pyranoindolizidine ring system. Regardless of the method used, the synthesis of this compound requires careful attention to detail and precise control of reaction conditions to ensure a high yield and purity of the final product.
属性
IUPAC Name |
1,2,8-trimethylpyrano[2,3-f]indol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-8-4-14(16)17-13-6-10-5-9(2)15(3)12(10)7-11(8)13/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKCOWNELQDERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3C(=C2)C=C(N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5178216.png)
![4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine](/img/structure/B5178218.png)

![8-[4-(4-iodophenoxy)butoxy]quinoline](/img/structure/B5178236.png)


![2-(4-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5178247.png)
![1-(2-methyl-1H-indol-3-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}ethanone](/img/structure/B5178255.png)

![2-{[(1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5178278.png)
![N-dibenzo[b,d]furan-3-yl-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5178286.png)
![3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5178289.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5178290.png)